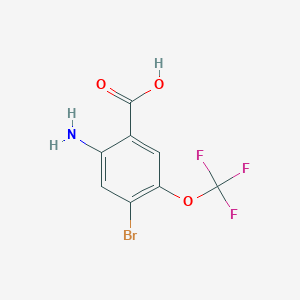
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine and trichlorophenyl groups, exhibits unique chemical properties that make it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization to yield the indole core structure. Subsequent nitrile formation is achieved through the reaction with cyanogen bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Addition: Amides, esters, or thioethers.
Oxidation and Reduction: Aldehydes, ketones, or alcohols.
科学的研究の応用
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trichlorophenyl groups enhances its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.
類似化合物との比較
- 5-Fluoro-4-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile
- 5-Fluoro-4-(2,4,5-trichlorophenyl)indole-3-acetonitrile
Comparison: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is unique due to the specific positioning of the fluorine and trichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H8Cl3FN2 |
|---|---|
分子量 |
353.6 g/mol |
IUPAC名 |
2-[4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H8Cl3FN2/c17-9-5-11(18)15(12(19)6-9)10-1-2-13-14(16(10)20)8(3-4-21)7-22-13/h1-2,5-7,22H,3H2 |
InChIキー |
JEHABNMRPRQXHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

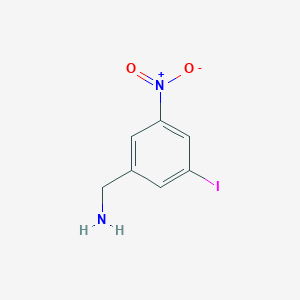
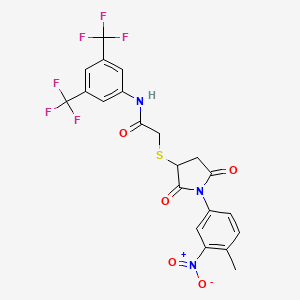
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)
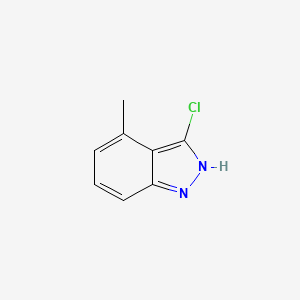
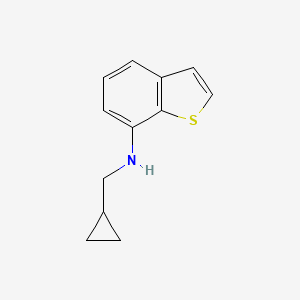

![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)
